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Compound of Interest

Compound Name: LP117

Cat. No.: B1675261 Get Quote

Technical Support Center: LP117 Fluorescent
Probe
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help you address high background issues when using the LP117 fluorescent probe

in your microscopy experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence?

High background fluorescence can stem from several factors, including probe concentration,

sample preparation, and imaging parameters. The most frequent culprits are excessively high

probe concentrations, inadequate washing steps after probe incubation, and autofluorescence

from the sample itself.[1][2][3] Non-specific binding of the probe to cellular components can

also contribute significantly to background noise.[2]

Q2: How can I determine if the high background is due to the LP117 probe or something else?

To determine the source of the high background, it is crucial to include proper controls in your

experiment. An essential control is a sample that has not been stained with the LP117 probe

but has undergone all other processing steps. If you observe fluorescence in this unstained

sample, it indicates the presence of autofluorescence.[1] Additionally, a secondary antibody-
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only control can help identify non-specific binding from the secondary antibody if one is used in

your protocol.[3]

Q3: Can the fixation method affect background fluorescence?

Yes, the choice of fixative and the fixation time can significantly impact background

fluorescence. Over-fixation can lead to increased background signal.[1] Some fixatives, like

glutaraldehyde, can introduce autofluorescence. If you suspect this is an issue, you can try

washing with 0.1% sodium borohydride in PBS to quench free aldehyde groups.[1]

Q4: Is it possible that my imaging settings are causing the high background?

Incorrect microscope settings are a common source of high background. Setting the gain or

exposure time too high will amplify not only your specific signal but also any background noise.

[1] It is important to optimize these settings for each experiment to maximize the signal-to-noise

ratio.

Troubleshooting Guide: High Background with
LP117
This guide provides a systematic approach to diagnosing and resolving high background

fluorescence when using the LP117 probe.

Problem: High and Non-Specific Background Signal
Possible Cause 1: LP117 Probe Concentration is Too High

If both the specific signal and the background are intense, the probe concentration may be too

high, leading to non-specific binding.[4]

Solution: Perform a titration experiment to determine the optimal concentration of the LP117
probe. Start with the recommended concentration and test a range of serial dilutions to find

the concentration that provides the best signal-to-noise ratio.

Possible Cause 2: Inadequate Washing
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Insufficient washing after probe incubation can leave unbound probe molecules in the sample,

contributing to high background.[2][3]

Solution: Increase the number and duration of wash steps. Using a mild detergent, such as

0.2% Tween 20, in your wash buffer can help to remove non-specifically bound probes more

effectively.[3] Ensure gentle agitation during washing to facilitate the removal of unbound

probes.[2]

Possible Cause 3: Sample Autofluorescence

Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence.[1][3]

This intrinsic fluorescence can be a significant source of background noise.

Solution 1: Check for autofluorescence by examining an unstained sample under the

microscope using the same filter sets as for your LP117 experiment.[1]

Solution 2: If autofluorescence is present, you can try pre-photobleaching the sample by

exposing it to the excitation light before imaging.[1]

Solution 3: Chemical treatments with reagents like Sudan Black B or cupric sulfate can also

help to quench autofluorescence.[1]

Possible Cause 4: Improper Sample Preparation

Issues with fixation, permeabilization, or blocking can all contribute to high background.

Solution (Fixation): Reduce the fixation time to avoid over-fixation.[1] If using an aldehyde-

based fixative, consider an alternative or use a quenching step.[1]

Solution (Permeabilization): Ensure that permeabilization is adequate if LP117 targets an

intracellular molecule. Incomplete permeabilization can sometimes paradoxically lead to

increased background staining.[3]

Solution (Blocking): Optimize your blocking step by testing different blocking agents to

minimize non-specific binding.[2][4]

Experimental Protocols & Data
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LP117 Probe Titration
To determine the optimal working concentration for LP117, a titration experiment is

recommended. The goal is to find the concentration that yields the highest signal-to-noise ratio.

Parameter Condition 1 Condition 2 Condition 3 Condition 4

LP117

Concentration
1:100 1:250 1:500 1:1000

Incubation Time 1 hour 1 hour 1 hour 1 hour

Incubation

Temperature
Room Temp Room Temp Room Temp Room Temp

Signal Intensity High Medium Low Very Low

Background

Intensity
Very High High Low Very Low

Signal-to-Noise

Ratio
Poor Moderate Optimal Poor

Standard Immunofluorescence Protocol
Cell Seeding: Seed cells on coverslips and allow them to adhere overnight.

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash three times with PBS for 5 minutes each.

Permeabilization: If the target is intracellular, permeabilize with 0.2% Triton X-100 in PBS for

10 minutes.

Blocking: Block with an appropriate blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room

temperature.

LP117 Incubation: Incubate with the optimal concentration of LP117 (determined by titration)

for 1 hour at room temperature.
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Washing: Wash three times with PBS containing 0.1% Tween 20 for 10 minutes each.

Counterstaining (Optional): Stain with a nuclear counterstain like DAPI.

Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.

Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for

LP117.
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Caption: Troubleshooting workflow for high background fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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